3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
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Overview
Description
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H16BrN3O2 and a molecular weight of 326.19 g/mol . This compound features a unique structure combining a brominated triazole ring with an adamantane carboxylic acid moiety, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole with bromine to form 3-bromo-1H-1,2,4-triazole. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Scientific Research Applications
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the adamantane moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog without the adamantane carboxylic acid moiety.
3,5-Dibromo-1-[(4-chlorophenyl)sulfonyl]methyl-1H-1,2,4-triazole: A more complex derivative with additional functional groups.
3-(2-Bromo-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid: A structurally related compound with a different triazole derivative.
Uniqueness
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is unique due to its combination of a brominated triazole ring and an adamantane carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKAFUIFXUNTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140369 |
Source
|
Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-39-3 |
Source
|
Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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